Fmoc-D-Tyr(PO3H2)-OH
Overview
Description
Fmoc-D-Tyr(PO3H2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group. This compound is commonly used in peptide synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(PO3H2)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method employs a solid polymeric protecting group and allows the use of excess reagents to achieve quantitative yields . The process involves the following steps:
Fmoc Protection: The amino group of D-tyrosine is protected with the Fmoc group.
Phosphorylation: The hydroxyl group of tyrosine is phosphorylated using a suitable phosphorylating reagent.
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Tyr(PO3H2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Phosphorylation/Dephosphorylation: The phosphate group can be added or removed under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.
Phosphorylation: Phosphorylating reagents such as phosphoramidites or phosphoric acid derivatives.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: D-Tyr(PO3H2)-OH after removal of the Fmoc group.
Phosphorylated Peptides: Peptides with phosphorylated tyrosine residues.
Scientific Research Applications
Chemistry: Fmoc-D-Tyr(PO3H2)-OH is used in the synthesis of phosphorylated peptides, which are important for studying protein phosphorylation and signal transduction pathways .
Biology: In biological research, this compound is used to create peptide-based hydrogels for tissue engineering and drug delivery applications .
Medicine: Phosphorylated peptides synthesized using this compound are used in the development of therapeutic agents and diagnostic tools .
Industry: The compound is used in the production of bio-inspired materials and functional peptides for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(PO3H2)-OH involves its incorporation into peptides and proteins, where it mimics the natural phosphorylation of tyrosine residues. This modification can alter the activity, stability, and interactions of the peptides and proteins, affecting various molecular targets and pathways .
Comparison with Similar Compounds
Fmoc-D-Tyr-OH: Lacks the phosphate group, used in non-phosphorylated peptide synthesis.
Fmoc-D-Ser(PO3H2)-OH: Similar structure but with serine instead of tyrosine, used for studying serine phosphorylation.
Fmoc-D-Thr(PO3H2)-OH: Contains threonine, used for threonine phosphorylation studies.
Uniqueness: Fmoc-D-Tyr(PO3H2)-OH is unique due to its specific application in studying tyrosine phosphorylation, which plays a crucial role in cell signaling and regulation .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658497 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178432-30-9 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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